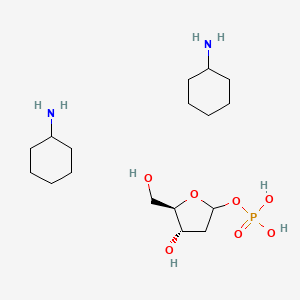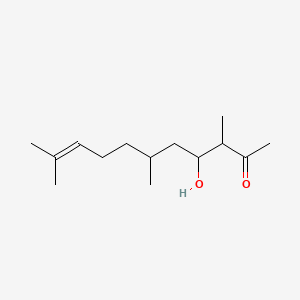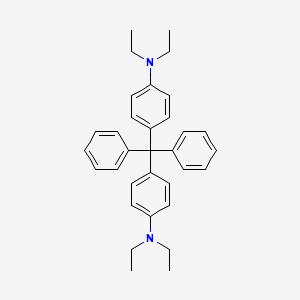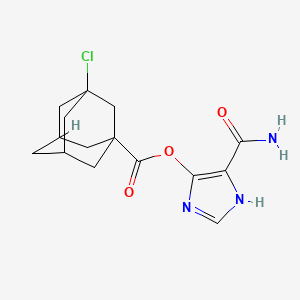
5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imidazole ring and an adamantane moiety, which contribute to its distinct properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate typically involves multi-step reactions. One common approach is the condensation of 5-carbamoyl-1H-imidazole-4-carboxylic acid with 3-chloroadamantane-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to improve the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The chlorine atom in the adamantane moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for biochemical studies.
Industry: Its stability and reactivity make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit inosine monophosphate dehydrogenase, a key enzyme in purine synthesis . This inhibition disrupts the production of guanosine monophosphate, leading to antiproliferative effects on tumor cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Carbamoyl-1H-imidazole-4-yl piperonylate: Another imidazole derivative with antitumor properties.
AICA ribonucleotide: An imidazole derivative involved in purine metabolism.
Uniqueness
5-Carbamoyl-1H-imidazole-4-yl 3’-chloroadamantane-1’-carboxylate is unique due to the presence of the adamantane moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Número CAS |
79013-37-9 |
|---|---|
Fórmula molecular |
C15H18ClN3O3 |
Peso molecular |
323.77 g/mol |
Nombre IUPAC |
(5-carbamoyl-1H-imidazol-4-yl) 3-chloroadamantane-1-carboxylate |
InChI |
InChI=1S/C15H18ClN3O3/c16-15-4-8-1-9(5-15)3-14(2-8,6-15)13(21)22-12-10(11(17)20)18-7-19-12/h7-9H,1-6H2,(H2,17,20)(H,18,19) |
Clave InChI |
NJSKIZPPQRQXGT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)OC4=C(NC=N4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


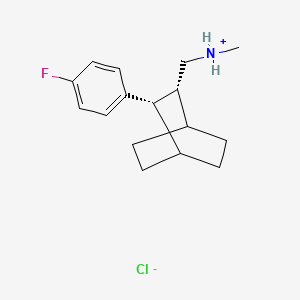

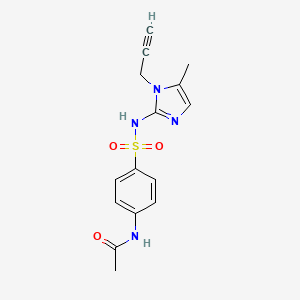

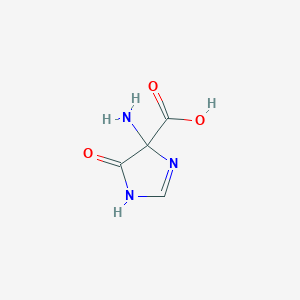
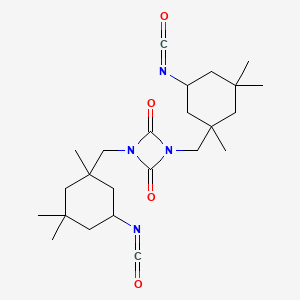
![4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine--hydrogen chloride (1/1)](/img/structure/B13761082.png)
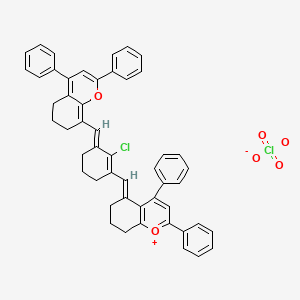
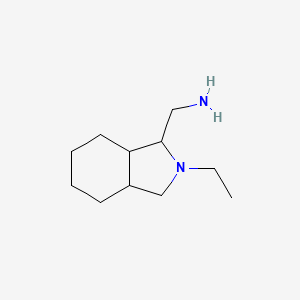
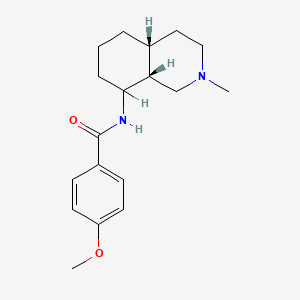
![N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide;iron(3+)](/img/structure/B13761110.png)
